N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-butyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4OS/c1-2-3-12-21-19(25)15-10-8-14(9-11-15)13-22-18-16-6-4-5-7-17(16)23-20(26)24-18/h4-7,14-15H,2-3,8-13H2,1H3,(H,21,25)(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORSJSVRUDIXHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCC(CC1)CNC2=NC(=S)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323410 | |
| Record name | N-butyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24811942 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
688356-55-0 | |
| Record name | N-butyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a compound that belongs to the class of quinazoline derivatives, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a quinazoline core with a thioxo group, contributing to its biological activity. The synthesis typically involves the condensation of 2-aminobenzoic acid derivatives with isothiocyanates or similar reagents to form the thioxoquinazoline structure, followed by further modifications to introduce the butyl and cyclohexanecarboxamide groups.
Biological Activity Overview
Quinazoline derivatives, including the target compound, exhibit a wide range of biological activities:
- Anticancer Activity : Quinazoline derivatives are known for their ability to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. For instance, polo-like kinase 1 (Plk1) is a critical target in cancer therapy, and compounds that inhibit its activity can lead to reduced tumor growth .
- Antimicrobial Properties : Some studies have indicated that quinazoline derivatives possess antibacterial and antifungal activities. The presence of thioxo groups often enhances these properties, making them effective against various pathogens .
- Anti-inflammatory Effects : Certain quinazoline compounds have demonstrated anti-inflammatory effects through inhibition of pro-inflammatory cytokines and pathways, suggesting potential use in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects can be summarized as follows:
- Kinase Inhibition : The compound likely acts by inhibiting specific kinases involved in cell signaling pathways that regulate growth and apoptosis. For example, inhibition of Plk1 leads to cell cycle arrest and apoptosis in cancer cells .
- Interaction with DNA : Some derivatives have shown the ability to intercalate with DNA or inhibit topoisomerases, thus preventing DNA replication and transcription in rapidly dividing cells .
Case Studies and Research Findings
Several studies have explored the biological activity of similar quinazoline derivatives:
- Anticancer Studies : A study reported that certain thioxoquinazolines showed significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thioxoquinazoline A | MCF-7 (Breast Cancer) | 5.0 |
| Thioxoquinazoline B | HeLa (Cervical Cancer) | 3.2 |
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that compounds related to the quinazoline scaffold, including those similar to N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide, have been identified as inhibitors of Polo-like kinase 1 (Plk1), a critical target in cancer therapy. Plk1 is often overexpressed in various cancers, making it an attractive target for drug development. The inhibition of Plk1 can lead to reduced tumor growth and improved patient outcomes in cancer therapies. One study highlighted the synthesis of derivatives that exhibited potent inhibitory activity against Plk1, suggesting a promising pathway for developing new anticancer agents .
1.2 Antibacterial Properties
The compound's structural features may also confer antibacterial properties, as seen in studies of related thioxo derivatives. These derivatives have shown effectiveness against bacterial adhesion, which is a crucial factor in the pathogenicity of bacterial infections. The potential for this compound to inhibit bacterial growth could be explored further through structure-activity relationship (SAR) studies .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic efficacy. SAR studies have indicated that modifications to the quinazoline core can significantly affect the compound's potency and selectivity against specific biological targets.
Case Studies
3.1 In Vivo Efficacy Against Malaria
A notable case study investigated the antimalarial activity of a structurally similar compound derived from quinazoline. The study demonstrated significant suppression of parasitic growth in murine models infected with drug-resistant strains of Plasmodium species. The results indicated that modifications to the quinazoline structure could enhance efficacy against malaria parasites .
3.2 Toxicological Assessments
Toxicological studies are essential for evaluating the safety profile of new compounds like this compound. Research has shown that certain derivatives exhibit low toxicity levels in preclinical models, suggesting their potential for further development into safe therapeutic agents .
Q & A
Q. What are the key synthetic strategies for preparing N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide?
- Methodological Answer : The synthesis typically involves two primary steps: (i) Formation of the cyclohexanecarboxamide core: Cyclohexanecarboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with n-butylamine to yield N-butylcyclohexanecarboxamide . (ii) Coupling with the quinazolinyl-thioxo moiety: The 2-thioxo-1,2-dihydroquinazolin-4-amine derivative is synthesized separately, often via cyclization of thiourea intermediates. This is then coupled to the cyclohexanecarboxamide core using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen . Critical conditions include maintaining anhydrous environments and controlled temperatures (reflux for 8-12 hours).
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve the cyclohexane ring protons (δ 1.2–2.5 ppm), the butyl chain (δ 0.8–1.5 ppm), and aromatic protons from the quinazolinyl group (δ 7.0–8.5 ppm) .
- Infrared Spectroscopy (IR) : Key peaks include N-H stretches (~3300 cm⁻¹ for amide and thioamide), C=O (amide I band, ~1650 cm⁻¹), and C=S (thioxo, ~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Molecular ion peaks confirm the molecular formula (e.g., [M+H]⁺ for C₂₁H₂₈N₄O₂S) .
Q. What solvents and reagents are optimal for amide bond formation in such structures?
- Methodological Answer :
- Solvents : Anhydrous DMF or THF are preferred due to their ability to dissolve polar intermediates and stabilize reactive species .
- Coupling Agents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) minimizes racemization and improves yields .
- Base : Triethylamine (TEA) or DIPEA (diisopropylethylamine) neutralizes HCl generated during coupling .
Advanced Research Questions
Q. How can reaction yields be optimized for the quinazolinyl-thioxo intermediate?
- Methodological Answer :
- Cyclization Efficiency : Use thiourea precursors with electron-withdrawing groups (e.g., nitro) to enhance cyclization kinetics. Microwave-assisted synthesis (100–120°C, 30–60 min) improves reaction rates .
- Purification : Flash chromatography (ethyl acetate/hexane, 3:7 v/v) or recrystallization from ethanol removes byproducts .
- Contradictions : Some protocols report low yields (<40%) due to competing hydrolysis; anhydrous conditions and molecular sieves mitigate this .
Q. What crystallographic approaches resolve structural ambiguities, particularly for the thioxo group?
- Methodological Answer :
- X-ray Diffraction : Single-crystal X-ray analysis with SHELX software (SHELXL for refinement) confirms bond lengths (C=S: ~1.68 Å) and hydrogen-bonding networks involving the thioxo group .
- Challenges : The thioxo group’s electron density may require high-resolution data (≤1.0 Å). Twinning, common in flexible cyclohexane derivatives, is addressed using TWINLAW in SHELX .
Q. How are solubility challenges addressed during in vitro biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in assay buffer (e.g., PBS with 0.1% BSA) .
- Surfactants : Polysorbate 80 (0.01%) enhances solubility in aqueous media without cytotoxicity .
- Control Experiments : Include vehicle controls to rule out solvent effects on receptor binding (e.g., calcium mobilization assays in CHO-k1 cells) .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
